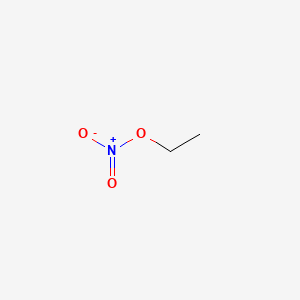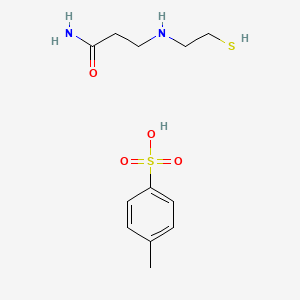
RETINYL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retinyl acetate, also known as retinol acetate or vitamin A acetate, is a naturally occurring form of vitamin A. It is the acetate ester of retinol and is widely used in various applications due to its stability and effectiveness. This compound is known for its potential antineoplastic and chemopreventive activities, making it a valuable compound in both medical and cosmetic industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Retinyl acetate can be synthesized by esterification of retinol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of retinol to this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The product is then purified using techniques such as distillation or crystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Retinyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to retinoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced back to retinol using reducing agents like lithium aluminum hydride.
Major Products:
Oxidation: Retinoic acid
Reduction: Retinol
Substitution: Various retinoid derivatives depending on the substituent used.
Scientific Research Applications
Retinyl acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor in the synthesis of various retinoid compounds.
- Studied for its chemical stability and reactivity under different conditions .
Biology:
- Investigated for its role in cell differentiation and proliferation.
- Used in studies related to vision and retinal function .
Medicine:
- Employed in the treatment of vitamin A deficiency.
- Used in topical formulations for the treatment of skin conditions such as acne and photoaging .
Industry:
- Incorporated in cosmetic products for its anti-aging properties.
- Used in food fortification to enhance the vitamin A content .
Mechanism of Action
Retinyl acetate exerts its effects by binding to and activating retinoid receptors in the bodyUpon activation, these receptors modulate the expression of genes involved in skin health, vision, and immune function .
Comparison with Similar Compounds
Retinyl acetate is often compared with other retinoid compounds such as retinyl palmitate, retinol, and retinoic acid.
Retinyl Palmitate:
- Similar to this compound but has a palmitic acid ester instead of acetic acid.
- More stable but less potent compared to this compound .
Retinol:
- The alcohol form of vitamin A.
- Less stable and more prone to oxidation compared to this compound .
Retinoic Acid:
- The active form of vitamin A.
- More potent but also more irritating to the skin compared to this compound .
Uniqueness of this compound:
- This compound is unique due to its balance of stability and effectiveness. It is more stable than retinol and less irritating than retinoic acid, making it a preferred choice in many applications .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its stability, effectiveness, and potential health benefits make it a valuable compound for scientific research and industrial use. Whether in the lab or in consumer products, this compound continues to be an important compound in the study and application of vitamin A derivatives.
Properties
CAS No. |
34356-31-5 |
|---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14- |
InChI Key |
QGNJRVVDBSJHIZ-CAJSWRNVSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\COC(=O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
melting_point |
57 - 58 °C |
physical_description |
Solid |
Synonyms |
9-cis-retinyl acetate all-trans-retinyl acetate Dagravit A Forte Dif Vitamin A Masivo QLT091001 RetiNit retinol acetate retinol acetate, (9,13-cis)-isomer retinyl acetate vitamin A acetate Vitamin A Dispersa Vitamin-A-Saa |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate](/img/structure/B1199969.png)





![Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)



![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)


